molecular formula C17H13N3O2 B6141485 N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide

N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide

Cat. No. B6141485
M. Wt: 291.30 g/mol
InChI Key: WQSHHAVECQJKLX-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide” is a chemical compound with the molecular formula C17H13N3O2 . It has been used in combination with other chemicals to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes .


Molecular Structure Analysis

The molecular structure of “N’-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide” is influenced by intramolecular N-H⋯O hydrogen bonds . In the crystal, intermolecular N-H⋯O and O-H⋯O hydrogen bonds are observed as well as π-π interactions .

Scientific Research Applications

Anti-Tumor Activity

AS-8351: has been identified as an iron chelator with significant anti-tumor activity . It binds intracellular iron, which is crucial for tumor growth and proliferation. By chelating iron, AS-8351 deprives cancer cells of this essential nutrient, thereby inhibiting their growth.

Inhibition of Histone Demethylase KDM5B

This compound acts as an inhibitor of the histone demethylase KDM5B . KDM5B is involved in the regulation of gene expression through histone modification and is implicated in various human cancers. AS-8351’s inhibition of KDM5B can lead to altered gene expression patterns that may suppress tumor growth and metastasis.

Cardiac Reprogramming

AS-8351 has been used in a cocktail of small molecules to induce the reprogramming of human fibroblasts into functional cardiomyocytes . This application has significant implications for regenerative medicine, particularly in repairing damaged heart tissue.

Anti-Microbial Activity

The compound has shown potential as a novel inhibitor of methionine aminopeptidases from Mycobacterium tuberculosis . These enzymes are critical for the survival and virulence of the tuberculosis bacterium, and their inhibition could lead to new treatments for this infectious disease.

Epigenetic Modulation

AS-8351 can affect epigenetic modifications by competing with α-ketoglutarate for chelating iron/Fe (II) in epigenetic enzymes . This activity can lead to changes in gene expression that are important for cell fate decisions and development.

Cancer Cell Fate Decisions

The compound is involved in cell fate decisions and is overexpressed in various human cancers . It has been shown to inhibit breast cancer cell proliferation and migration, reverse epithelial-mesenchymal transition, and decrease levels of key enzymes involved in lipid synthesis in breast cancer cells.

Future Directions

The future directions of “N’-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide” could involve further exploration of its potential in biomedical applications, such as the reprogramming of human fetal lung fibroblasts into functional cardiomyocytes . More research is needed to fully understand its properties and potential uses.

Mechanism of Action

Target of Action

AS8351, also known as (e)-n’-((2-hydroxynaphthalen-1-yl)methylene)isonicotinohydrazide, is a small-molecule inhibitor of lysine demethylase 5B (JARID1B or KDM5B) . This enzyme is involved in the demethylation of Lys4 of histone H3 , playing a crucial role in gene expression and cell fate decisions .

Mode of Action

AS8351 interacts with its target, JARID1B, by inhibiting its activity . This inhibition results in the sustained presence of methyl groups on Lys4 of histone H3 . The methylation status of histones is a key factor in the regulation of gene expression, and thus, the inhibition of JARID1B by AS8351 can lead to changes in the expression of certain genes .

Biochemical Pathways

The primary biochemical pathway affected by AS8351 is the histone methylation pathway . By inhibiting JARID1B, AS8351 prevents the demethylation of histone H3 at Lys4 . This can lead to changes in the chromatin structure and subsequently alter gene expression . The altered gene expression can have downstream effects on various cellular processes, including cell proliferation, migration, and apoptosis .

Pharmacokinetics

AS8351 is supplied as a lyophilized powder and is soluble in DMSO, ethanol, and DMF . It is stable for 24 months when stored lyophilized at -20ºC . Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency

Result of Action

The inhibition of JARID1B by AS8351 has been shown to have significant effects on cellular processes. For instance, in breast cancer cells, AS8351 treatment inhibited cell proliferation and migration . It also reversed epithelial-mesenchymal transition and decreased fatty acid synthase and ATP citrate lyase protein levels . In Ewing sarcoma (EWS) cells, AS8351 reduced cell proliferation and increased apoptosis and cell cycle arrest .

Action Environment

The action of AS8351 can be influenced by various environmental factors. For example, the stability of the compound can be affected by temperature and the presence of moisture . Additionally, the efficacy of AS8351 can be influenced by the concentration of the compound and the length of treatment . .

properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSHHAVECQJKLX-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.